1-Caffeoylquinic acid

Description

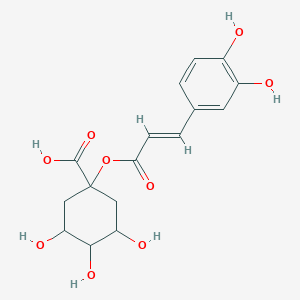

Structure

3D Structure

Properties

IUPAC Name |

(3R,5R)-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4,5-trihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-16(15(23)24)6-11(19)14(22)12(20)7-16/h1-5,11-12,14,17-20,22H,6-7H2,(H,23,24)/b4-2+/t11-,12-,14?,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTUHAXUUFROTF-AVXJPILUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C([C@@H](CC1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001308334 | |

| Record name | trans-1-O-Caffeoylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928005-87-2 | |

| Record name | 1-Caffeoylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928005872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1-O-Caffeoylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CAFFEOYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WO78APH4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of 1-Caffeoylquinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Caffeoylquinic acid (1-CQA) is a phenolic compound belonging to the family of chlorogenic acids, which are esters of caffeic acid and quinic acid.[1] It is a significant natural product found in various plants, including Lonicera japonica (honeysuckle), and has garnered considerable interest in the scientific community for its potential therapeutic properties.[2] This technical guide provides a comprehensive overview of the structure, stereochemistry, and analytical methodologies for this compound, along with insights into its biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

This compound is formally the ester formed from the condensation of the carboxyl group of trans-caffeic acid with the hydroxyl group at position 1 of (-)-quinic acid.[1] The systematic IUPAC name for this compound is (1S,3R,4S,5R)-1-{[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-3,4,5-trihydroxycyclohexane-1-carboxylic acid.[3]

The molecule consists of two main moieties: the caffeoyl group derived from caffeic acid and the quinic acid core. The stereochemistry of the quinic acid moiety is crucial, with specific configurations at carbons 1, 3, 4, and 5. The caffeoyl group is attached at the C-1 position, which is a tertiary alcohol and also bears the carboxylic acid group.

Isomeric Forms

Caffeoylquinic acids exist as several positional isomers, depending on the attachment point of the caffeoyl group to the quinic acid ring. The most common isomers are 3-caffeoylquinic acid (neochlorogenic acid), 4-caffeoylquinic acid (cryptochlorogenic acid), and 5-caffeoylquinic acid (chlorogenic acid).[4] Dicaffeoylquinic and tricaffeoylquinic acid derivatives have also been identified.[4] The numbering of the quinic acid ring is critical for distinguishing between these isomers.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈O₉ | [1] |

| Molecular Weight | 354.31 g/mol | [1] |

| Appearance | Earthy yellow crystalline powder | [2] |

| Solubility | Soluble in methanol, ethanol, DMSO | [2] |

Spectroscopic Data

UV-Visible Spectroscopy

| λmax (nm) | Solvent |

| 327, 298 (shoulder), 245 | Not specified |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching (phenolic and carboxylic acid) |

| ~1700 | C=O stretching (ester and carboxylic acid) |

| ~1645 | C=C stretching (alkene) |

| ~1600, ~1520, ~1450 | Aromatic C=C stretching |

| ~1270 | C-O stretching (ester, carboxylic acid, alcohol) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are essential for the structural elucidation and confirmation of this compound. The chemical shifts are influenced by the solvent used. The following table summarizes representative NMR data based on published information for caffeoylquinic acid isomers.

| ¹H NMR (in D₂O) | δ (ppm) | Multiplicity | J (Hz) | Assignment |

| Caffeoyl Moiety | ||||

| H-7' | ~7.60 | d | ~15.9 | Caffeoyl vinyl |

| H-2' | ~7.05 | d | ~2.0 | Caffeoyl aromatic |

| H-6' | ~6.95 | dd | ~8.2, 2.0 | Caffeoyl aromatic |

| H-5' | ~6.78 | d | ~8.2 | Caffeoyl aromatic |

| H-8' | ~6.30 | d | ~15.9 | Caffeoyl vinyl |

| Quinic Acid Moiety | ||||

| H-3 | ~4.17 | m | ||

| H-5 | ~3.95 | m | ||

| H-4 | ~3.65 | m | ||

| H-2ax, H-6ax | ~2.20 | m | ||

| H-2eq, H-6eq | ~2.05 | m |

| ¹³C NMR (in D₂O) | δ (ppm) | Assignment |

| Caffeoyl Moiety | ||

| C-9' (C=O) | ~168.0 | Ester carbonyl |

| C-4' | ~148.0 | Aromatic C-O |

| C-3' | ~145.0 | Aromatic C-O |

| C-7' | ~145.0 | Caffeoyl vinyl |

| C-1' | ~127.0 | Aromatic C |

| C-6' | ~122.0 | Aromatic CH |

| C-2' | ~116.0 | Aromatic CH |

| C-5' | ~115.0 | Aromatic CH |

| C-8' | ~114.0 | Caffeoyl vinyl |

| Quinic Acid Moiety | ||

| C-7 (COOH) | ~178.0 | Carboxyl |

| C-1 | ~83.0 | C-O |

| C-4 | ~73.0 | CH-O |

| C-5 | ~71.0 | CH-O |

| C-3 | ~69.0 | CH-O |

| C-2, C-6 | ~37.0 | CH₂ |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for the analysis of this compound. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z 353. The fragmentation pattern typically involves the loss of the caffeoyl residue.

| Fragment Ion (m/z) | Proposed Structure |

| 191 | [Quinic acid - H]⁻ |

| 179 | [Caffeic acid - H]⁻ |

| 173 | [Quinic acid - H - H₂O]⁻ |

| 161 | [Caffeoyl - H - H₂O]⁻ |

| 135 | [Caffeic acid - H - CO₂]⁻ |

Experimental Protocols

Isolation and Purification of this compound

A general procedure for the isolation of caffeoylquinic acids from plant material involves the following steps:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, typically a hydroalcoholic solution (e.g., 80% methanol or 70% ethanol).

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning. A common scheme involves partitioning between water and ethyl acetate, followed by n-butanol. Caffeoylquinic acids are typically enriched in the n-butanol fraction.

-

Chromatographic Purification: The enriched fraction is further purified using column chromatography.

-

Initial Separation: Open column chromatography on silica gel or a polymeric resin (e.g., Diaion HP-20) is often used for initial fractionation.

-

Fine Purification: Final purification is achieved using preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18).

-

Analytical High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for the identification and quantification of this compound.

-

Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed using a mixture of an acidic aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: Detection is usually performed at 325-330 nm, which is the absorption maximum for the caffeoyl moiety.

-

Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of this compound.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit several biological activities, with its role as an inhibitor of the NF-κB signaling pathway and its interaction with the PD-1/PD-L1 immune checkpoint pathway being of particular interest in drug development.

Inhibition of NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is implicated in various inflammatory diseases and cancers. Caffeic acid and its derivatives, including this compound, have been shown to inhibit the activation of NF-κB.[5][6] This inhibition is thought to occur through the suppression of IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.

Interaction with the PD-1/PD-L1 Pathway

The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are key players in immune regulation.[7] The interaction of PD-L1 on tumor cells with PD-1 on T-cells leads to T-cell exhaustion and allows cancer cells to evade the immune system.[7] Small molecules that can inhibit the PD-1/PD-L1 interaction are of great interest as potential cancer immunotherapies.[8] this compound has been identified as an inhibitor of the PD-1/PD-L1 interaction through screening studies using techniques like surface plasmon resonance.[8]

Conclusion

This compound is a structurally defined natural product with significant potential for further investigation in the fields of medicinal chemistry and pharmacology. This technical guide has provided a detailed overview of its chemical structure, stereochemistry, and analytical characterization. The summarized quantitative data and experimental protocols offer a practical resource for researchers. Furthermore, the elucidation of its involvement in key signaling pathways, such as NF-κB and PD-1/PD-L1, highlights its promise as a lead compound for the development of novel therapeutic agents. Further research is warranted to fully explore the pharmacological profile and therapeutic applications of this intriguing molecule.

References

- 1. Npc233393 | C16H18O9 | CID 10155076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 1241-87-8 [m.chemicalbook.com]

- 3. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caffeoylquinic Acids from the Aerial Parts of Chrysanthemum coronarium L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caffeic acid phenethyl ester decreases cholangiocarcinoma growth by inhibition of NF-κB and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway | Sandra | The Indonesian Biomedical Journal [inabj.org]

- 7. Crystal clear: visualizing the intervention mechanism of the PD-1/PD-L1 interaction by two cancer therapeutic monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PD-1/PD-L1 inhibitor screening of caffeoylquinic acid compounds using surface plasmon resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural sources of 1-Caffeoylquinic acid

An In-depth Technical Guide to the Natural Sources of 1-Caffeoylquinic Acid

Introduction

This compound (1-CQA) is a phenolic compound belonging to the family of caffeoylquinic acids (CQAs), which are esters of caffeic acid and quinic acid.[1] These compounds are specialized plant metabolites involved in defense mechanisms against biotic and abiotic stress.[1] In recent years, CQAs have garnered significant attention from the scientific community due to their potential health benefits, including antioxidant, anti-inflammatory, neuroprotective, and anti-diabetic properties.[2][3] This technical guide provides a comprehensive overview of the natural sources of 1-CQA and other CQAs, methods for their quantification, and their mechanism of action through relevant signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Sources of Caffeoylquinic Acids

Caffeoylquinic acids are widely distributed throughout the plant kingdom. They are found in various parts of the plant, including the roots, rhizomes, flowers, leaves, fruits, and stems.[1] While 1-CQA has been specifically identified in several species, it is often present alongside other isomers such as 3-CQA (neochlorogenic acid), 4-CQA (cryptochlorogenic acid), and 5-CQA (chlorogenic acid).

Notable plant sources of this compound include:

-

Eleutherococcus sessiliflorus (roots)[1]

-

Solidago canadensis L. (flowers, aerial parts)[1]

-

Ligusticum chuanxiong (roots, rhizomes)[1]

-

Prunus domestica (fruits)[1]

-

Platycodon grandiflorum [1]

-

Lonicera japonica (Japanese honeysuckle)[4]

In addition to these, CQAs are ubiquitous in a variety of common fruits and vegetables, such as apples, pears, plums, berries, and artichokes.[1][5] Coffee beans are a particularly rich source of CQAs, with concentrations of mono-CQAs accounting for up to 10% of the mass of green coffee beans.[1][6]

Quantitative Analysis of Caffeoylquinic Acids in Natural Sources

The concentration of caffeoylquinic acids can vary significantly depending on the plant species, the part of the plant, growing conditions, and post-harvest processing.[7] High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS) is the most common analytical technique for the quantification of these compounds.[8][9]

The following table summarizes the quantitative data for various caffeoylquinic acids in selected natural sources.

| Plant Source | Plant Part | Caffeoylquinic Acid Isomer(s) | Concentration | Reference |

| Vallaris glabra | Leaves | 3-CQA and 4-CQA | 370 ± 15 mg/100 g | [10] |

| Vallaris glabra | Leaves | 5-CQA | 353 ± 25 mg/100 g | [10] |

| Nerium oleander | Leaves | 5-CQA | 537 ± 103 mg/100 g | [10] |

| Lonicera japonica (commercial source) | Flowers | 3-CQA and 4-CQA | 23 ± 2.2 mg/100 g | [10] |

| Lonicera japonica (commercial source) | Flowers | 5-CQA | 173 ± 13 mg/100 g | [10] |

| Artichoke (Cynara scolymus L.) | Heads | 1,5-di-O-caffeoylquinic acid | 3890 mg/kg | [9] |

| Artichoke (Cynara scolymus L.) | Pomace | 1,5-di-O-caffeoylquinic acid | 3269 mg/kg | [9] |

| Green Coffee Beans | Beans | Total Chlorogenic Acids | 34.43 ± 1.50 to 41.64 ± 3.28 mg/g | [11] |

| Roasted Coffee Beans | Beans | Total Chlorogenic Acids | 2.05 ± 0.07 to 7.07 ± 0.16 mg/g | [11] |

| Korean Mountainous Vegetables (Compositae family) | - | Total Caffeoylquinic Acids in extracts | 20.25 to 38.35% (w/w) | [12] |

| Ainsliaea acerifolia | Leaves | Chlorogenic acid (5-CQA) | - | [8] |

| Ainsliaea acerifolia | Leaves | Isochlorogenic acid A (3,5-diCQA) | - | [8] |

| Ainsliaea acerifolia | Leaves | 1,5-dicaffeoylquinic acid | - | [8] |

| Solanum melongena (eggplant) and relatives | Fruit | 5-O-caffeoylquinic acid | Predominant mono-CQA | [13] |

| Scolymus hispanicus | Midribs | 5-CQA and 3,5-diCQA | Up to 6.74 mg/g | [14] |

Experimental Protocols

Extraction of Caffeoylquinic Acids from Plant Material

The following is a generalized protocol for the extraction of CQAs from plant tissues, based on methodologies cited in the literature.[10][15]

Materials:

-

Fresh or freeze-dried plant material

-

Liquid nitrogen

-

Mortar and pestle

-

Methanol (70% aqueous solution)

-

Orbital shaker

-

Filtration apparatus (e.g., suction filtration)

-

Rotary evaporator

Procedure:

-

Weigh a known amount of fresh or freeze-dried plant material (e.g., 1 gram).

-

If using fresh material, powder it in a mortar and pestle with liquid nitrogen.

-

Suspend the ground plant material in a suitable volume of 70% methanol (e.g., 50 mL).

-

Agitate the suspension on an orbital shaker for a specified time (e.g., 1 hour).

-

Filter the extract to separate the solid plant material from the liquid extract.

-

To ensure complete extraction, the solid residue can be re-extracted two more times with fresh solvent.

-

Combine the filtrates and remove the solvent using a rotary evaporator to obtain the dried extract.

-

Store the dried extract at -20°C for further analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the analysis of CQAs.[8][10]

Instrumentation:

-

HPLC system with a pump, autosampler, and a Diode Array Detector (DAD) or Mass Spectrometer (MS).

-

Reversed-phase C18 column.

Reagents:

-

Acetonitrile (HPLC grade)

-

Formic acid or acetic acid (for mobile phase acidification)

-

Ultrapure water

-

CQA standards (e.g., 1-CQA, 3-CQA, 4-CQA, 5-CQA)

Chromatographic Conditions (Example):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A time-programmed gradient from a high concentration of mobile phase A to a high concentration of mobile phase B to separate the compounds of interest.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 325 nm (for DAD)

Quantification:

-

Prepare a series of standard solutions of known concentrations for the CQA isomers of interest.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Dissolve the plant extract in the mobile phase and inject it into the HPLC system.

-

Identify the peaks corresponding to the CQA isomers based on their retention times compared to the standards.

-

Quantify the amount of each CQA in the extract by using the calibration curve.

References

- 1. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS:1241-87-8 | Manufacturer ChemFaces [chemfaces.com]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. caffeoylquinic acid content: Topics by Science.gov [science.gov]

- 8. Quantitative Analysis of Caffeoylquinic Acid Derivatives in Methanolic Extract of Ainsliaea Acerifolia Leaves Using HPLC-DAD - koreascholar [db.koreascholar.com]

- 9. Identification and quantification of caffeoylquinic acids and flavonoids from artichoke (Cynara scolymus L.) heads, juice, and pomace by HPLC-DAD-ESI/MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Caffeoylquinic acids in leaves of selected Apocynaceae species: Their isolation and content - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Qualitative and quantitative determination of the caffeoylquinic acids on the Korean mountainous vegetables used for chwinamul and their peroxynitrite-scavenging effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Two new antioxidant malonated caffeoylquinic acid isomers in fruits of wild eggplant relatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of Caffeoylquinic Acids Content by UHPLC in Scolymus hispanicus Extracts Obtained through Ultrasound-Assisted Extraction [mdpi.com]

- 15. phcogres.com [phcogres.com]

1-Caffeoylquinic Acid: A Deep Dive into its NF-κB Inhibitory Mechanism

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

[Shanghai, China] – 1-Caffeoylquinic acid (1-CQA), also known as neochlorogenic acid, is a phenolic compound demonstrating significant anti-inflammatory properties. This technical guide provides an in-depth exploration of its core mechanism of action as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of 1-CQA's therapeutic potential.

Executive Summary

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Dysregulation of the NF-κB pathway is a hallmark of numerous inflammatory diseases. This compound has emerged as a promising natural compound that effectively curtails inflammatory processes by directly targeting and inhibiting the NF-κB signaling cascade. This guide will dissect the molecular interactions, summarize the quantitative data from key experimental findings, provide detailed experimental protocols, and visualize the intricate signaling pathways involved in the NF-κB inhibitory action of 1-CQA.

The Canonical NF-κB Signaling Pathway and 1-CQA's Points of Intervention

The canonical NF-κB pathway is the most common route for NF-κB activation. In its inactive state, NF-κB dimers (typically p65/p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex, comprising IKKα, IKKβ, and the regulatory subunit NEMO, becomes activated. The activated IKK complex, primarily through IKKβ, phosphorylates IκBα at specific serine residues. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit, leading to its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, thereby initiating the transcription of pro-inflammatory mediators.

This compound exerts its inhibitory effects at multiple key junctures within this pathway. Evidence suggests that 1-CQA can attenuate the phosphorylation of both the IKK complex and IκBα[1]. By inhibiting these crucial phosphorylation events, 1-CQA prevents the degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and blocking its nuclear translocation and transcriptional activity.

Figure 1: Mechanism of 1-CQA in the Canonical NF-κB Pathway.

Quantitative Assessment of 1-CQA's Inhibitory Activity

The efficacy of 1-CQA in suppressing the NF-κB pathway has been quantified through various in vitro assays. These studies consistently demonstrate a dose-dependent inhibitory effect on the production of NF-κB-mediated pro-inflammatory molecules.

| Experiment | Cell Line | Stimulus | 1-CQA Concentration (µM) | Observed Effect | Reference |

| Nitric Oxide (NO) Production | RAW264.7 Macrophages | LPS | 25, 50, 100 | Dose-dependent reduction in NO production. | [2] |

| Prostaglandin E2 (PGE2) Production | RAW264.7 Macrophages | LPS | 25, 50, 100 | Dose-dependent reduction in PGE2 production. | [2] |

| Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) | RAW264.7 Macrophages | LPS | 25, 50, 100 | Dose-dependent reduction in cytokine secretion. | [2] |

| iNOS and COX-2 mRNA Expression | RAW264.7 Macrophages | LPS | 25, 50, 100 | Dose-dependent downregulation of mRNA levels. | [2] |

| p-IκBα Protein Expression | A549 Cells | LPS | 25, 50, 100 | Dose-dependent inhibition of IκBα phosphorylation. | [3] |

| Nuclear p65 Protein Expression | A549 Cells | LPS | 25, 50, 100 | Dose-dependent reduction of p65 in the nucleus. | [3] |

Detailed Experimental Protocols

To facilitate the replication and further investigation of 1-CQA's effects, this section provides detailed methodologies for key experiments.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell line RAW264.7 or human lung adenocarcinoma cell line A549.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol: Cells are pre-treated with varying concentrations of 1-CQA (e.g., 25, 50, 100 µM) for 2 hours, followed by stimulation with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration depending on the assay (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine production).

Western Blot Analysis for NF-κB Pathway Proteins

This protocol details the detection of phosphorylated and total protein levels of key components of the NF-κB pathway.

Figure 2: Western Blot Experimental Workflow.

-

Reagents:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

4x Laemmli sample buffer.

-

Primary antibodies (e.g., rabbit anti-p-IKKα/β, rabbit anti-p-IκBα, rabbit anti-p-p65, rabbit anti-IκBα, mouse anti-β-actin).

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG).

-

Enhanced Chemiluminescence (ECL) substrate.

-

-

Procedure:

-

After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine protein concentration using the BCA assay.

-

Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using an ECL detection system.

-

Quantify band intensity using densitometry software and normalize to a loading control like β-actin.

-

Immunofluorescence for p65 Nuclear Translocation

This method visualizes the subcellular localization of the NF-κB p65 subunit.

-

Reagents:

-

4% Paraformaldehyde (PFA) in PBS.

-

0.2% Triton X-100 in PBS.

-

Blocking solution (e.g., 5% Bovine Serum Albumin (BSA) in PBS).

-

Primary antibody (e.g., rabbit anti-p65).

-

Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG).

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.

-

-

Procedure:

-

Grow cells on glass coverslips in a 24-well plate and treat as described in section 3.1.

-

Wash cells with PBS and fix with 4% PFA for 15 minutes.

-

Permeabilize cells with 0.2% Triton X-100 for 10 minutes.

-

Block with 5% BSA for 1 hour.

-

Incubate with anti-p65 primary antibody overnight at 4°C.

-

Wash with PBS and incubate with fluorescently-labeled secondary antibody for 1 hour in the dark.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Mount coverslips on microscope slides and visualize using a fluorescence microscope.

-

Figure 3: Immunofluorescence Experimental Workflow.

Conclusion and Future Directions

This compound demonstrates robust anti-inflammatory effects primarily through the potent inhibition of the canonical NF-κB signaling pathway. Its ability to interfere with IKK and IκBα phosphorylation, thereby preventing p65 nuclear translocation, underscores its potential as a therapeutic agent for a variety of inflammatory disorders. The data presented in this guide provide a solid foundation for further preclinical and clinical investigation into the therapeutic applications of 1-CQA. Future research should focus on elucidating the precise binding interactions of 1-CQA with components of the IKK complex, as well as its pharmacokinetic and pharmacodynamic properties in in vivo models of inflammation. The detailed protocols provided herein are intended to standardize experimental approaches and accelerate the translation of this promising natural compound into novel anti-inflammatory therapies.

References

- 1. Neochlorogenic acid inhibits against LPS-activated inflammatory responses through up-regulation of Nrf2/HO-1 and involving AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Inflammatory Effects of Neochlorogenic Acid Extract from Mulberry Leaf (Morus alba L.) Against LPS-Stimulated Inflammatory Response through Mediating the AMPK/Nrf2 Signaling Pathway in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The In Vitro Antioxidant Properties of 1-Caffeoylquinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antioxidant properties of 1-Caffeoylquinic acid (1-CQA). While direct quantitative data for 1-CQA across a comprehensive range of antioxidant assays is limited in publicly available literature, this document synthesizes the existing knowledge on caffeoylquinic acids as a class, with a focus on the methodologies used to assess their antioxidant potential and the key signaling pathways they modulate. This guide is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic applications of 1-CQA.

Quantitative Antioxidant Capacity of Caffeoylquinic Acids

The antioxidant capacity of a compound can be quantified using various in vitro assays, each with a different underlying mechanism. These assays typically measure the ability of the antioxidant to scavenge free radicals or to reduce an oxidant. Due to the limited availability of specific quantitative data for this compound, the following tables present data for the closely related and more extensively studied 5-Caffeoylquinic acid (Chlorogenic Acid) and Caffeic Acid to provide a comparative context.

Disclaimer: The data presented in the following tables are for related compounds and should not be directly attributed to this compound. Further experimental validation is required to determine the specific antioxidant capacity of 1-CQA.

Table 1: DPPH Radical Scavenging Activity (IC50)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |

| 5-Caffeoylquinic Acid (Chlorogenic Acid) | Data not readily available | Trolox | ~56 |

| Caffeic Acid | ~50[1] | Ascorbic Acid | Varies by study |

Table 2: ABTS Radical Cation Scavenging Activity (TEAC)

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the ability of an antioxidant to scavenge the ABTS radical cation. The Trolox Equivalent Antioxidant Capacity (TEAC) value expresses the antioxidant capacity of a compound relative to that of Trolox, a water-soluble vitamin E analog.

| Compound | TEAC Value |

| This compound | Data not readily available |

| 5-Caffeoylquinic Acid (Chlorogenic Acid) | Data varies depending on the study |

Table 3: Ferric Reducing Antioxidant Power (FRAP)

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The results are typically expressed as µmol of Fe²⁺ equivalents per gram or mole of the antioxidant.

| Compound | FRAP Value (µmol Fe²⁺/g or µmol Fe²⁺/µmol) |

| This compound | Data not readily available |

| Caffeoylquinic Acid Derivatives | Have been shown to possess significant FRAP activity[2] |

Table 4: Oxygen Radical Absorbance Capacity (ORAC)

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The results are expressed as Trolox Equivalents (TE).

| Compound | ORAC Value (µmol TE/g or µmol TE/µmol) |

| This compound | Data not readily available |

| 5-Caffeoylquinic Acid (Chlorogenic Acid) | Has been shown to have significant ORAC activity[3] |

Table 5: Cellular Antioxidant Activity (CAA)

The CAA assay measures the antioxidant activity of a compound within a cellular environment, taking into account its uptake and metabolism by cells. The EC50 value is the concentration of the compound that provides 50% of the maximum antioxidant effect.

| Compound | EC50 (µg/mL or µM) |

| This compound | Data not readily available |

| Caffeoylquinic Acid-rich extracts | Have demonstrated cellular antioxidant activity |

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in a dark, airtight container.

-

Prepare a series of dilutions of the test compound (this compound) in methanol.

-

Prepare a positive control solution (e.g., Ascorbic acid or Trolox) at similar concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume (e.g., 100 µL) of the DPPH working solution to each well.

-

Add an equal volume (e.g., 100 µL) of the test compound dilutions, positive control, or methanol (as a blank) to the respective wells.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.

-

DPPH Assay Workflow

ABTS Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation, which has a characteristic blue-green color. Antioxidants reduce the ABTS radical cation, causing a decolorization that is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

-

Dilute the ABTS radical solution with ethanol or a buffer to an absorbance of approximately 0.7 at 734 nm.

-

Prepare a series of dilutions of the test compound (this compound) and a standard (Trolox).

-

-

Assay Procedure:

-

Add a small volume of the test compound or standard to the diluted ABTS radical solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the ABTS radical.

-

Create a standard curve using the Trolox dilutions.

-

Express the antioxidant capacity of the test compound as Trolox Equivalent Antioxidant Capacity (TEAC).

-

ABTS Assay Workflow

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺) by antioxidants at a low pH. The ferrous form has an intense blue color, and the change in absorbance is measured.

Protocol:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.

-

Prepare a series of dilutions of the test compound and a standard (e.g., FeSO₄·7H₂O).

-

-

Assay Procedure:

-

Add the test compound or standard to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

Create a standard curve using the ferrous sulfate dilutions.

-

Express the FRAP value of the test compound in terms of Fe²⁺ equivalents.

-

FRAP Assay Workflow

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: This assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (e.g., fluorescein) by peroxyl radicals generated by a radical initiator (e.g., AAPH). The antioxidant's ability to protect the probe is measured by monitoring the decay of fluorescence over time.

Protocol:

-

Reagent Preparation:

-

Prepare a working solution of the fluorescent probe (fluorescein).

-

Prepare a solution of the radical initiator (AAPH).

-

Prepare a series of dilutions of the test compound and a standard (Trolox).

-

-

Assay Procedure:

-

In a black 96-well microplate, add the fluorescent probe, the test compound or standard, and a buffer.

-

Initiate the reaction by adding the AAPH solution.

-

Measure the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm until the fluorescence has decayed.

-

-

Data Analysis:

-

Calculate the area under the fluorescence decay curve (AUC).

-

Create a standard curve by plotting the net AUC against the Trolox concentration.

-

Express the ORAC value of the test compound as Trolox Equivalents.

-

ORAC Assay Workflow

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the antioxidant activity of a compound within a cellular system. A fluorescent probe (DCFH-DA) is taken up by cells and is oxidized by radicals to its fluorescent form (DCF). The ability of an antioxidant to prevent this oxidation is measured.

Protocol:

-

Cell Culture:

-

Culture a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well plate until confluent.

-

-

Assay Procedure:

-

Treat the cells with the test compound and the DCFH-DA probe for a specific period.

-

Wash the cells to remove any compound that has not been taken up.

-

Induce oxidative stress by adding a radical initiator (e.g., AAPH).

-

Measure the fluorescence kinetically.

-

-

Data Analysis:

-

Calculate the area under the curve of fluorescence versus time.

-

Determine the EC50 value, which is the concentration of the compound that inhibits 50% of the radical-induced oxidation.

-

Cellular Antioxidant Activity (CAA) Assay Workflow

Signaling Pathways Modulated by Caffeoylquinic Acids

Caffeoylquinic acids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and other protective proteins. Two of the most important pathways are the Nrf2/ARE and MAPK pathways.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like caffeoylquinic acids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of a battery of protective enzymes.

Nrf2/ARE Signaling Pathway Activation by 1-CQA

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways are involved in a wide range of cellular processes, including the response to oxidative stress. Caffeoylquinic acids have been shown to modulate MAPK signaling, which can in turn influence cell survival and the expression of antioxidant enzymes. The three main MAPK cascades are the ERK, JNK, and p38 pathways. The modulation of these pathways by caffeoylquinic acids can either promote cell survival or, in some contexts, induce apoptosis, depending on the specific cellular context and the nature of the oxidative insult.

Modulation of MAPK Signaling by 1-CQA in Oxidative Stress

Conclusion

This compound, as a member of the caffeoylquinic acid family, is expected to possess significant antioxidant properties. The in vitro assays detailed in this guide provide a robust framework for quantifying these activities. Furthermore, the modulation of key signaling pathways such as Nrf2/ARE and MAPK highlights the potential of 1-CQA to exert protective effects against oxidative stress at the cellular level. While specific quantitative data for 1-CQA remains to be fully elucidated, the information presented here offers a solid foundation for further research and development of this promising natural compound for therapeutic applications. Future studies should focus on generating specific quantitative data for 1-CQA in a range of in vitro and cellular models to fully characterize its antioxidant profile and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Antioxidant and Cytoprotective Effects of the Di-O-Caffeoylquinic Acid Family: The Mechanism, Structure–Activity Relationship, and Conformational Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Anti-inflammatory Effects of 1-Caffeoylquinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Caffeoylquinic acid (1-CQA), a member of the caffeoylquinic acid (CQA) family of phenolic compounds, is an ester of caffeic acid and quinic acid. While the broader class of CQAs is recognized for its significant anti-inflammatory and antioxidant properties, specific quantitative data and detailed mechanistic studies on 1-CQA are less abundant in the current scientific literature. This technical guide synthesizes the available information on the anti-inflammatory effects of 1-CQA and its closely related isomers. The primary mechanisms of action for CQAs involve the modulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This modulation leads to the downstream suppression of pro-inflammatory mediators such as cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS, COX-2). This document provides a comprehensive overview of these mechanisms, detailed experimental protocols for their investigation, and a summary of the available quantitative data to support further research and drug development efforts in the field of inflammation.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Caffeoylquinic acids (CQAs) are a class of naturally occurring phenolic compounds found in various plants, including coffee beans, and have garnered significant interest for their potential health benefits, particularly their anti-inflammatory and antioxidant activities.[1] this compound is one of the main isomers of mono-caffeoylquinic acid. This guide focuses on the anti-inflammatory properties of 1-CQA, drawing upon data from related CQA isomers where specific information for 1-CQA is limited.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of caffeoylquinic acids are primarily attributed to their ability to interfere with key signaling pathways that regulate the expression of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating the immune and inflammatory responses. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Caffeoylquinic acids have been shown to inhibit NF-κB activation.[2] This inhibition is thought to occur through the suppression of IκB degradation and the subsequent prevention of NF-κB nuclear translocation.[3] By blocking the NF-κB pathway, 1-CQA and its isomers can effectively reduce the production of a wide range of inflammatory mediators.

Figure 1: Simplified NF-κB signaling pathway and the inhibitory role of this compound.

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that are involved in directing cellular responses to a diverse array of stimuli. The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. These kinases are key players in the production of pro-inflammatory cytokines and enzymes.

Caffeoylquinic acid derivatives have been shown to suppress the phosphorylation of MAPKs, thereby inhibiting their activation.[4][5] By downregulating the MAPK pathway, 1-CQA can further reduce the expression of inflammatory mediators.

References

- 1. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caffeic acid phenethyl ester decreases cholangiocarcinoma growth by inhibition of NF-κB and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Anti-Wrinkling Effect of 3,4,5-tri-O-caffeoylquinic Acid from the Roots of Nymphoides peltata through MAPK/AP-1, NF-κB, and Nrf2 Signaling in UVB-Irradiated HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Neuroprotective Potential of 1-Caffeoylquinic Acid: A Technical Guide for Researchers

An In-Depth Exploration of Mechanisms, Methodologies, and Therapeutic Promise

Introduction: 1-Caffeoylquinic acid (1-CQA), a prominent member of the caffeoylquinic acid family, is emerging as a compound of significant interest in the field of neuroprotection. Found in various plant sources, this polyphenol is garnering attention for its potential to mitigate neuronal damage, a hallmark of neurodegenerative diseases and acute brain injury. This technical guide provides a comprehensive overview of the neuroprotective potential of 1-CQA and its derivatives, focusing on the underlying molecular mechanisms, key experimental data, and detailed protocols for researchers in drug discovery and development. While much of the detailed quantitative data comes from studies on related caffeoylquinic acid derivatives, the findings provide a strong rationale for the therapeutic investigation of 1-CQA.

Core Neuroprotective Mechanisms

The neuroprotective effects of caffeoylquinic acids are primarily attributed to their potent antioxidant and anti-apoptotic properties. These actions are mediated through the modulation of key intracellular signaling pathways, most notably the PI3K/Akt and Nrf2 pathways.

1. PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a critical regulator of cell survival and proliferation. Activation of this pathway by 1-CQA and its derivatives can protect neurons from apoptotic cell death induced by various stressors, including oxidative stress and neurotoxins. Upon activation, Akt phosphorylates and inactivates pro-apoptotic proteins such as Bad and GSK-3β, while promoting the function of anti-apoptotic proteins like Bcl-2.

2. Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, 1-CQA can facilitate the dissociation of Nrf2 from its inhibitor, Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL). The resulting upregulation of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles.

Quantitative Data on Neuroprotective Effects

The following tables summarize key quantitative findings from in vitro studies investigating the neuroprotective effects of caffeoylquinic acid derivatives. These studies primarily utilize neuronal cell lines such as human neuroblastoma SH-SY5Y and rat pheochromocytoma PC-12 cells, which are widely accepted models for neurodegenerative disease research.

Table 1: Effects of Caffeoylquinic Acid Derivatives on Neuronal Cell Viability

| Compound | Cell Line | Stressor | Concentration of CQA Derivative | Increase in Cell Viability | Reference |

| 3,5-di-O-caffeoylquinic acid | PC-12 | Amyloid-β peptide | Not specified | Up to 2.8 times | [1] |

| Caffeoylquinic acid extract | PC-12 | Amyloid-β peptide | Not specified | Approx. 1.6 times | [1] |

| n-butanol fraction | PC-12 | Amyloid-β peptide | Not specified | Approx. 2.4 times | [1] |

| Caffeoylquinic acid derivatives (general) | SH-SY5Y | Hydrogen Peroxide (H₂O₂) | Not specified | Varying degrees of protection | [2] |

Table 2: Antioxidant Effects of Caffeoylquinic Acid Derivatives

| Compound | Cell Line | Stressor | Effect | Magnitude of Effect | Reference |

| 3,5-di-O-caffeoylquinic acid | PC-12 | Amyloid-β peptide | Decrease in intracellular oxidative stress | 51.3% reduction | [1] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro assays used to evaluate the neuroprotective potential of this compound.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Neuronal cells (e.g., SH-SY5Y or PC-12)

-

96-well cell culture plates

-

Complete culture medium

-

This compound (1-CQA) stock solution

-

Neurotoxic agent (e.g., H₂O₂, Amyloid-β)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Treatment:

-

Pre-treat the cells with various concentrations of 1-CQA for a specified period (e.g., 2-24 hours). Include a vehicle control (medium with the same concentration of solvent used to dissolve 1-CQA).

-

Following pre-treatment, introduce the neurotoxic agent to the wells (except for the control wells) and incubate for the desired duration (e.g., 24 hours).

-

-

MTT Incubation:

-

After the treatment period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization:

-

Carefully remove the MTT-containing medium.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

-

Apoptosis Detection (Hoechst 33342 Staining)

Hoechst 33342 is a fluorescent stain that binds to DNA in the minor groove. It is used to visualize nuclear morphology and identify apoptotic cells, which exhibit condensed or fragmented nuclei.

Materials:

-

Cells cultured on glass coverslips or in imaging-compatible plates

-

1-CQA and neurotoxic agent

-

Hoechst 33342 staining solution (1 µg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium

-

Fluorescence microscope with a DAPI filter set

Protocol:

-

Cell Culture and Treatment: Culture and treat the cells with 1-CQA and the neurotoxic agent as described in the MTT assay protocol.

-

Fixation:

-

After treatment, gently wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Add the Hoechst 33342 staining solution to the cells and incubate for 10-15 minutes at room temperature in the dark.

-

Wash the cells three times with PBS to remove excess stain.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using a drop of mounting medium.

-

Visualize the cells under a fluorescence microscope. Apoptotic nuclei will appear smaller, more condensed, and brightly stained, or fragmented, compared to the larger, diffusely stained nuclei of healthy cells.

-

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify the expression levels of specific proteins, such as phosphorylated Akt (p-Akt) and Nrf2, to elucidate the signaling pathways involved in neuroprotection.

Materials:

-

Treated cell cultures

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-Nrf2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine relative protein expression levels.

-

Blood-Brain Barrier Permeability

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel neuroprotective therapies. Their ability to modulate key signaling pathways involved in cellular defense against oxidative stress and apoptosis provides a strong mechanistic basis for their observed effects in preclinical models. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the therapeutic potential of 1-CQA and to advance its development as a candidate for the treatment of neurodegenerative diseases and other neurological disorders. Future research should focus on obtaining more specific quantitative data for 1-CQA, elucidating the finer details of its interaction with neuronal signaling cascades, and definitively characterizing its blood-brain barrier permeability.

References

- 1. Neuroprotective effect of caffeoylquinic acids from Artemisia princeps Pampanini against oxidative stress-induced toxicity in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury Through Modulating Oxidative Status - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of 1-Caffeoylquinic acid in lignin biosynthesis

An In-depth Technical Guide on the Role of 1-Caffeoylquinic Acid in Lignin Biosynthesis

Executive Summary

Lignin, a complex aromatic polymer, is a critical component of the plant secondary cell wall, providing structural integrity and defense. Its biosynthesis via the phenylpropanoid pathway is a focal point for research in biofuel production, agriculture, and human health, due to the bioactivity of its metabolic intermediates. Among these intermediates are the caffeoylquinic acids (CQAs), esters of caffeic acid and quinic acid. This technical guide provides a detailed examination of the role of a specific isomer, this compound (1-CQA), in the intricate network of lignin biosynthesis. While often studied as part of the broader CQA class, 1-CQA shares a common biosynthetic origin with lignin precursors and has been shown to modulate the lignification process. This document synthesizes current knowledge on the metabolic pathways, details relevant experimental protocols, presents quantitative data on its effects, and provides visual diagrams of the key processes.

Introduction: The Phenylpropanoid Pathway and Lignin

Lignin is primarily derived from the polymerization of three canonical monolignols: p-coumaryl, coniferyl, and sinapyl alcohols. These monolignols are synthesized from the amino acid phenylalanine through the general phenylpropanoid pathway and a subsequent monolignol-specific branch. This pathway also produces a vast array of other phenolic compounds essential for plant life, including flavonoids, stilbenes, and hydroxycinnamic acid esters like the caffeoylquinic acids[1][2].

Caffeoylquinic acids are formed through the esterification of caffeic acid and quinic acid. Both of these precursors are themselves products of the shikimate and phenylpropanoid pathways, placing CQAs in a central position relative to lignin synthesis[1][3]. The enzyme hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT) is a key branching point, capable of directing metabolic flux towards either lignin precursors or CQAs by utilizing either shikimate or quinate as an acyl acceptor[1][4]. Consequently, CQAs have been proposed to act as a metabolic reservoir for caffeoyl groups, which can be channeled back into the lignin pathway when needed[1].

The Dual Role of this compound in Lignification

1-CQA, like other CQA isomers, occupies a dualistic and context-dependent role in lignin biosynthesis. It is intrinsically linked to the monolignol pathway through shared precursors and enzymes, but it can also directly influence the final polymerization process.

1-CQA as a Metabolic Intermediate

The biosynthesis of 1-CQA is intertwined with the production of guaiacyl (G) and syringyl (S) lignin monomers. The formation of the caffeoyl moiety is a critical step for both processes. As illustrated in the pathway diagram below (Figure 1), the enzyme HCT can produce p-coumaroyl-quinate, which is then hydroxylated by p-coumaroyl shikimate/quinate 3'-hydroxylase (C3'H) to yield caffeoyl-quinate, including the 1-CQA isomer[1][4]. This caffeoyl-quinate can either accumulate or be hydrolyzed, releasing caffeic acid which can then be converted to ferulic acid and channeled towards the synthesis of coniferyl and sinapyl alcohols. This metabolic link suggests that the pool of CQAs can serve as a storage form of intermediates for lignin synthesis[1].

1-CQA as a Modulator of Lignin Polymerization

Beyond its role as a potential precursor, 1-CQA can act as a "monolignol substitute." When present in the apoplast during lignification, phenolic compounds other than the canonical monolignols can be incorporated into the growing lignin polymer through oxidative coupling reactions[5].

Key research has demonstrated that when maize cell walls are artificially lignified in the presence of caffeoylquinic acid, the process of lignin formation is significantly impeded. This inclusion leads to a lower overall lignin content and produces a modified lignin polymer. The resulting cell walls show markedly improved degradability by rumen microflora, a key metric for biofuel and agricultural applications[5]. This suggests that the incorporation of 1-CQA disrupts the typical cross-linking and structure of the lignin polymer, making the associated polysaccharides more accessible to enzymatic hydrolysis[5].

Signaling and Metabolic Pathways

The pathway diagram below illustrates the central role of caffeoyl-quinate esters within the broader phenylpropanoid and lignin biosynthesis network.

Caption: Figure 1. Simplified metabolic map showing the interconnection between the phenylpropanoid pathway, CQA synthesis, and monolignol biosynthesis leading to lignin. HCT is a key enzyme that diverts flux toward either CQAs or other lignin precursors.

Quantitative Data on Lignin Modulation

Experiments involving the artificial lignification of maize cell walls provide quantitative insight into the inhibitory effect of caffeoylquinic acid on lignin deposition and its positive impact on biomass degradability.

| Treatment Condition | Lignin Content (g kg⁻¹ Cell Wall) | 48-h Cell Wall Degradability (g kg⁻¹) |

| Non-lignified Control | 16 | 958 |

| Lignified with Monolignols (Control) | 139 | 520 |

| Lignified with Monolignols + Caffeoylquinic Acid | 57 | 862 |

| Data summarized from Grabber et al. (2010). |

The data clearly demonstrates that the inclusion of caffeoylquinic acid during lignification reduced the final lignin content by approximately 59% compared to the standard lignified control. This dramatic reduction in lignin content corresponded with a 66% increase in cell wall degradability, restoring it to near the level of non-lignified cell walls.

Experimental Protocols

Accurate quantification of lignin is essential for evaluating the effects of compounds like 1-CQA. The Acetyl Bromide (AcBr) method is a widely used spectrophotometric technique for determining total lignin content.

Protocol: Lignin Quantification via Acetyl Bromide Method

This protocol is adapted from established methodologies for lignin analysis.

Objective: To determine the total lignin content in a plant cell wall sample.

Materials:

-

Dried plant cell wall residue (CWR), pre-extracted to be free of solvents and soluble components.

-

Acetyl bromide solution (25% v/v AcBr in glacial acetic acid).

-

2 M NaOH.

-

0.5 M Hydroxylamine hydrochloride.

-

Glacial acetic acid.

-

Spectrophotometer.

-

Heat block or water bath (70°C).

-

Glass vials with Teflon-lined caps.

-

Centrifuge.

Workflow Diagram:

Caption: Figure 2. A step-by-step workflow illustrating the Acetyl Bromide method for lignin quantification.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the dried, extractive-free cell wall material into a glass vial.

-

Digestion: Add 2.5 mL of the 25% acetyl bromide/acetic acid solution to the vial. Seal the vial tightly with a Teflon-lined cap.

-

Incubation: Place the vial in a heat block or water bath at 70°C for 30 minutes. Mix the contents periodically. This step dissolves the lignin.

-

Neutralization: After incubation, cool the vial on ice. Quantitatively transfer the contents to a 50 mL volumetric flask.

-

Reaction: Carefully add 10 mL of 2 M NaOH to stop the reaction, followed by 1.7 mL of 0.5 M hydroxylamine hydrochloride to neutralize the bromine.

-

Dilution: Bring the final volume to 50 mL with glacial acetic acid and mix thoroughly.

-

Measurement: Measure the absorbance of the solution at 280 nm using a spectrophotometer. Use a blank containing all reagents except the sample.

-

Calculation: Calculate the lignin concentration using a standard curve prepared with known amounts of lignin or by using a published extinction coefficient.

Logical Relationships and Implications

The interaction of 1-CQA with the lignin pathway is not a simple precursor-product relationship. It is a complex interplay where the compound can be both a product of a branch pathway and an inhibitor of the main pathway's final polymerization step. This dual role has significant implications for bioengineering and drug development.

Caption: Figure 3. Logical diagram showing how flux from the phenylpropanoid pathway can lead to either monolignols for normal lignification or to a CQA pool, which can then inhibit polymerization, leading to an altered, more degradable lignin.

Implications:

-

For Biofuel/Biomaterials: Engineering plants to accumulate higher levels of CQAs in lignifying tissues could be a strategy to intentionally produce lignin that is less robust and more amenable to deconstruction for biofuel production[5].

-

For Agriculture: Modifying CQA levels could impact forage digestibility for livestock.

-

For Drug Development: As potent antioxidants, CQAs are of significant pharmaceutical interest[2][3]. Understanding their biosynthesis and competition with the lignin pathway is crucial for metabolic engineering efforts aimed at overproducing these valuable compounds in plant or microbial systems.

Conclusion

This compound holds a pivotal position at the crossroads of primary and secondary metabolism. It is not merely a side-product of the phenylpropanoid pathway but an active modulator of its end-product, lignin. While serving as a potential storage intermediate for lignin precursors, its presence during polymerization can significantly reduce lignin content and alter its structure, thereby enhancing the digestibility of plant biomass. This dual functionality presents exciting opportunities for targeted bioengineering in diverse fields, from sustainable energy to pharmaceuticals. Further research into the specific transporters and regulatory networks governing CQA metabolism will undoubtedly unlock new strategies for manipulating plant cell wall composition for scientific and industrial benefit.

References

- 1. Suppression of CINNAMOYL-CoA REDUCTASE increases the level of monolignol ferulates incorporated into maize lignins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive compositional analysis of plant cell walls (Lignocellulosic biomass) part I: lignin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identifying new lignin bioengineering targets: 1. Monolignol-substitute impacts on lignin formation and cell wall fermentability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lignin: Characterization of a Multifaceted Crop Component - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of 1-Caffeoylquinic Acid from Lonicera japonica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lonicera japonica Thunb., commonly known as Japanese honeysuckle or Jin Yin Hua, is a staple in traditional Chinese medicine, revered for its broad therapeutic applications, including the treatment of influenza, fever, and infections.[1] The medicinal properties of this plant are largely attributed to its rich phytochemical profile, particularly the presence of caffeoylquinic acids (CQAs). These phenolic compounds, formed through the esterification of caffeic acid and quinic acid, are a focal point of research due to their significant biological activities. Among the various CQA isomers, 1-Caffeoylquinic acid and its derivatives have demonstrated compelling antiviral, antioxidant, and anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery, isolation, and biological activities of this compound and related CQAs from Lonicera japonica, offering detailed experimental protocols and insights into their mechanisms of action for researchers and drug development professionals.

Discovery of Caffeoylquinic Acids in Lonicera japonica

Phytochemical investigations of Lonicera japonica have led to the identification of a diverse array of compounds, including flavonoids, iridoids, saponins, and a significant class of polyphenols known as caffeoylquinic acids.[2][3] Early studies focused on alcoholic extracts of the flower buds, which yielded several known CQAs. More recent and detailed chemical analyses of both aqueous and alcoholic extracts have revealed novel CQA derivatives, including glucosylated isomers.[1] These discoveries have expanded the known chemical diversity of Lonicera japonica and provided new avenues for pharmacological research. The flower buds are recognized as the primary source of these bioactive compounds.[2][3]

Experimental Protocols: Isolation and Purification of Caffeoylquinic Acids

The isolation of this compound and other CQAs from Lonicera japonica is a multi-step process involving extraction, fractionation, and chromatography. The following protocols are synthesized from various successful studies.

Extraction

The initial step involves the extraction of crude phytochemicals from the dried flower buds of Lonicera japonica.

Protocol 1: Ethanolic Extraction

-

Plant Material: 6.5 kg of dried Lonicera japonica flower buds.

-

Solvent: 75% Ethanol (EtOH).

-

Procedure:

-

Macerate the dried flower buds.

-

Extract the plant material three times with 50 L of 75% EtOH at room temperature.

-

Combine the extracts and concentrate under vacuum to yield a crude extract (approximately 1.5 kg).[4]

-

Protocol 2: Aqueous Extraction

-

Plant Material: Dried flower buds of Lonicera japonica.

-

Solvent: Deionized water.

-

Procedure:

-

Boil the dried flower buds in deionized water.

-

Filter the decoction.

-

Concentrate the aqueous extract under reduced pressure.

-

Fractionation

The crude extract is then partitioned using solvents of varying polarity to separate compounds based on their solubility.

Protocol 3: Liquid-Liquid Partitioning

-

Starting Material: Crude ethanolic extract (1.5 kg).

-

Solvents: Cyclohexane, Ethyl Acetate (EtOAc), n-Butanol.

-

Procedure:

-

Suspend the crude extract in distilled water.

-

Perform successive partitioning three times with cyclohexane, followed by ethyl acetate, and then n-butyl alcohol.

-

Concentrate each fraction in vacuo. The EtOAc fraction (approximately 83 g) is typically enriched with CQAs.[4]

-

Chromatographic Purification

A series of chromatographic techniques are employed for the isolation of individual CQAs from the enriched fraction.

Protocol 4: Multi-Step Chromatography

-

Starting Material: Ethyl Acetate (EtOAc) fraction.

-

Techniques: Silica Gel Column Chromatography, Medium Pressure Liquid Chromatography (MPLC), and High-Performance Liquid Chromatography (HPLC).

-

Procedure:

-

Silica Gel Column Chromatography:

-

Apply the EtOAc fraction to a silica gel column (100–200 mesh).

-

Elute with a gradient of dichloromethane-methanol (CH₂Cl₂-MeOH) from 100:1 to 1:0 (v/v) to obtain multiple sub-fractions.[4]

-

-

Medium Pressure Liquid Chromatography (MPLC):

-

Subject the CQA-rich sub-fractions to MPLC on a reversed-phase (RP) silica gel column.

-

Elute with a gradient of ethanol in water (e.g., 0-50%) to further separate the components.[1]

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Isolate individual CQA isomers using preparative RP-HPLC.

-

A typical mobile phase is a mixture of methanol or acetonitrile and water, often with a small percentage of acetic or formic acid to improve peak shape. For example, a mobile phase of acetonitrile/water (7:93, v/v) containing 0.1% acetic acid can be used.[1]

-

-

Protocol 5: pH-Zone-Refining Counter-Current Chromatography (pH-ZRCCC)

This advanced technique is highly effective for separating isomeric CQAs.

-

Starting Material: Crude extract of Lonicerae japonicae Flos.

-

Solvent System: A two-phase system of ethyl acetate-n-butanol-acetonitrile-water (3:1:1:5, v/v/v/v).

-

Procedure:

-

Add 10 mM trifluoroacetic acid (TFA) to the upper organic phase as a retainer.

-